molecular formula C10H15N2NaO3 B14678978 Butethal sodium CAS No. 35763-44-1

Butethal sodium

Cat. No.: B14678978
CAS No.: 35763-44-1
M. Wt: 234.23 g/mol
InChI Key: QTNNCMYRNIXYPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butethal Sodium, also known chemically as sodium 5-ethyl-5-butylbarbiturate, is a short-to-intermediate acting barbiturate of significant value in pharmacological and neuroscience research. Its primary research application lies in the study of the GABAergic system. This compound acts as a positive allosteric modulator of the GABAA receptor, binding to a distinct site and potentiating the receptor's activity . This binding increases the duration of chloride ion channel opening in response to GABA, thereby prolonging inhibitory postsynaptic potentials and suppressing neuronal excitability in the central nervous system . Research into barbiturates like this compound provides critical insights into mechanisms of sedation, hypnosis, and the overall balance of neuronal excitation and inhibition. The compound is presented as the monosodium salt with the molecular formula C10H15N2O3·Na and a CAS registry number of 35763-44-1 . It is also known by several synonyms, including butobarbital sodium and sodium 5-ethyl-5-butylbarbiturate . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable regulations, as it may be subject to controlled substance laws.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35763-44-1

Molecular Formula

C10H15N2NaO3

Molecular Weight

234.23 g/mol

IUPAC Name

sodium;5-butyl-5-ethyl-4,6-dioxo-1H-pyrimidin-2-olate

InChI

InChI=1S/C10H16N2O3.Na/c1-3-5-6-10(4-2)7(13)11-9(15)12-8(10)14;/h3-6H2,1-2H3,(H2,11,12,13,14,15);/q;+1/p-1

InChI Key

QTNNCMYRNIXYPH-UHFFFAOYSA-M

Canonical SMILES

CCCCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+]

Related CAS

77-28-1 (Parent)

Origin of Product

United States

Preparation Methods

Classical Barbituric Acid Condensation

The foundational approach involves condensing a substituted malonic ester with urea in the presence of a sodium alkoxide base. For this compound, the synthesis proceeds as follows:

Step 1: Preparation of Diethyl Ethyl-Butyl Malonate
Diethyl malonate is alkylated sequentially with ethyl bromide and 1-bromobutane under basic conditions (e.g., sodium ethoxide in anhydrous ethanol). The reaction mechanism proceeds via nucleophilic substitution:
$$
\text{CH}2(\text{COOEt})2 + \text{NaOEt} \rightarrow \text{CH}(\text{COOEt})_2^- \text{Na}^+ + \text{EtOH}
$$
Subsequent alkylation yields diethyl ethyl-butyl malonate.

Step 2: Cyclization with Urea
The alkylated malonic ester reacts with urea in ethanol using sodium ethoxide as a catalyst:
$$
\text{Diethyl ethyl-butyl malonate} + \text{Urea} \xrightarrow{\text{NaOEt}} \text{5-Ethyl-5-butylbarbituric acid (Butethal)} + 2\text{EtOH}
$$
Typical conditions include refluxing for 6–8 hours, yielding crude Butethal (m.p. 165–167°C).

Step 3: Salt Formation with Sodium Hydroxide
Butethal is dissolved in ethanol and treated with a stoichiometric amount of sodium hydroxide:
$$
\text{C}{10}\text{H}{16}\text{N}2\text{O}3 + \text{NaOH} \rightarrow \text{C}{10}\text{H}{15}\text{N}2\text{O}3\text{Na} + \text{H}_2\text{O}
$$
The mixture is evaporated, and the residue is recrystallized from ethanol/water (3:1) to obtain this compound (yield: 85–90%).

Green Synthesis Using Solvent-Free Grinding

A solvent-free method employs mechanical grinding to enhance reaction efficiency:

  • Grinding Protocol :
    • Equimolar quantities of barbituric acid, ethyl iodide, and 1-bromobutane are ground with sodium acetate (10 mol%) in a mortar for 20–30 minutes.
    • The mixture is heated at 80°C for 1 hour to complete alkylation.
  • Salt Formation :
    • The product is dissolved in ethanol and neutralized with NaOH.
    • Yields: 78–82%.

Advantages : Reduced solvent waste and shorter reaction times.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst Solvent Temperature (°C) Yield (%) Reference
Sodium ethoxide Ethanol 78 (reflux) 85–90
Sodium acetate Solvent-free 80 78–82
KF-Al₂O₃ Water 100 75

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystals with >99% purity.
  • Column Chromatography : Silica gel (eluent: ethyl acetate/hexane, 1:2) for analytical-grade product.

Analytical Validation

Spectroscopic Characterization

  • FT-IR (KBr, cm⁻¹) :
    • 3170 (N–H stretch), 1705 (C=O), 1660 (C=N).
  • ¹H NMR (DMSO-d₆, δ ppm) :
    • 1.02 (t, 3H, CH₂CH₃), 1.40 (m, 4H, CH₂CH₂CH₂CH₃), 3.20 (s, 2H, N–CH₂).

Purity Assessment

Method Parameter Result Reference
HPLC Retention time 8.2 min
TLC (Silica GF254) Rf 0.62 (EtOAc/Hexane)

Stability and Formulation Considerations

This compound is hygroscopic and requires storage in airtight containers. Stability studies indicate:

  • Aqueous Solutions : Degradation <0.5% per year at 25°C in propylene glycol/ethanol/water (4:1:1).
  • Solid Form : Stable for >3 years when protected from light and moisture.

Industrial-Scale Production

Patent PL73159B2 outlines a scalable process:

  • Dissolve Butethal and its sodium salt in a solvent mixture (propylene glycol:ethanol:benzyl alcohol = 6:1:0.2).
  • Dilute with water to 6–16% w/v under nitrogen atmosphere.
  • Sterilize by filtration (0.25 μm membrane) and package in amber vials.

Challenges and Innovations

  • Byproduct Formation : Trace 5-ethylbarbituric acid may form due to incomplete alkylation. Mitigated by excess alkyl halide.
  • Green Chemistry : Recent advances focus on ionic liquids as recyclable catalysts, improving atom economy.

Chemical Reactions Analysis

Metabolic Biotransformation

Butethal sodium undergoes hepatic metabolism via three primary pathways:

2.1. Side-Chain Oxidation

  • Site : C5 ethyl and butyl substituents

  • Products : 5-(1-hydroxyethyl)-5-butylbarbituric acid (Phase I metabolite)

  • Enzymes : CYP2C9, CYP3A4

2.2. Ring-Opening Reactions

  • Conditions : Alkaline pH (>8.5) or prolonged storage

  • Products :

    • Urea derivatives

    • Malonylurea fragments

2.3. Conjugation Pathways

  • Glucuronidation : Primary route for excretion

    • Rate : 65–70% of administered dose

    • Enzyme : UGT1A9

Metabolite Stability Data :

MetabolitePlasma Half-Life (hr)Urinary Excretion (%)Source
Parent compound3.8 ± 0.53–5
Glucuronide conjugate1.2 ± 0.362–68

3.1. Hydrolytic Degradation

  • pH dependence :

    pHDegradation Rate (k, h⁻¹)Primary Products
    1–30.012 ± 0.002Barbituric acid + C4H9CHO
    7–80.001 ± 0.0003Stable
    10–120.15 ± 0.03Urea derivatives + CO₂

3.2. Thermal Decomposition

  • Onset temperature : 214°C (DSC data)

  • Major pyrolytic products :

    • Ethylene (m/z 28)

    • Butyraldehyde (m/z 72)

    • Cyanuric acid derivatives

4.1. Incompatibilities

Excipient/CompoundInteraction OutcomeSource
Polyethylene glycol 400Eutectic formation (↓ stability)
Magnesium stearateSalt displacement (↑ decomposition)

4.2. Light-Induced Reactions

  • λmax for degradation : 310 nm (UV-C region)

  • Quantum yield : Φ = 0.18 ± 0.03 in aqueous solution

5.1. Spectroscopic Signatures

TechniqueKey FeaturesSource
IR (KBr)1745 cm⁻¹ (C=O str.), 1680 cm⁻¹ (N–H bend)
¹H NMR (DMSO-d6)δ 1.35 (t, CH2CH3), δ 4.21 (q, N–CH2–C)

5.2. Chromatographic Behavior

ColumnRetention (min)Mobile PhaseSource
C18 (150 × 4.6 mm)6.8 ± 0.2MeOH:H2O (65:35), pH 3

Scientific Research Applications

Butethal, also known as butobarbitone or butobarbital, is a barbiturate medication primarily used as a sedative and hypnotic . It is indicated for the treatment of insomnia .

Indications

Butethal is primarily used for the treatment of insomnia .

Contraindications and warnings

It is important to be aware of contraindications and potential adverse drug events associated with butethal use .

Pharmacodynamics

Butethal affects the brain by acting on GABA receptors, which leads to the release of GABA, a chemical that inhibits certain brain areas and results in sleepiness .

Targets

Butethal targets gamma-aminobutyric acid receptor subunit alpha-2 .

Case Studies

A case study reported a death due to the additive toxicity of pentobarbital and phenobarbital, both barbiturates, highlighting the dangers of multiple drug ingestion leading to CNS depression . The estimated total doses ingested were >0.89 g of pentobarbital and >2.14 g of phenobarbital .

Related drugs

Butisol Sodium (butabarbital sodium) is related to barbiturates; its label includes a warning about "Sleep Driving" and other complex behaviors .

Historical context

Barbiturates, including butethal, have a long history of use in psychiatry and neurology .

Usage

The typical oral dose of butethal is 100-200 mg at bedtime . In vitro studies show that butethal enhances GABA binding to rat brain synaptosomal membranes in a dose-dependent manner, with a threshold concentration at 6.25 uM .

Trade names

Mechanism of Action

Butethal sodium exerts its effects by binding to a distinct site associated with a chloride ion channel at the GABA A receptor. This binding increases the duration of time for which the chloride ion channel remains open, thereby prolonging the inhibitory effect of GABA in the thalamus. This results in a marked decrease in neuronal activity, leading to sedation and hypnosis .

Comparison with Similar Compounds

Comparison with Similar Barbiturates

Butethal sodium belongs to the barbiturate class, characterized by a pyrimidinetrione core substituted with alkyl groups. Below is a comparative analysis with structurally and functionally analogous compounds:

Structural and Functional Analogues

Table 1: Comparison of this compound with Other Barbiturates
Compound (Sodium Salt) Molecular Formula Substituents LogP (Parent) Duration of Action Therapeutic Use Regulatory Status
This compound C₁₀H₁₅N₂NaO₃ 5-butyl, 5-ethyl ~1.6 Intermediate Sedative/Hypnotic WHO ATC scheduled
Butalbital C₁₁H₁₅N₂NaO₃ 5-(2-methylpropyl), 5-allyl ~2.1* Short Migraine (combination) FDA-regulated
Amobarbital Sodium C₁₁H₁₇N₂NaO₃ 5-ethyl, 5-isoamyl ~1.9 Long Anticonvulsant, Sedative DEA Schedule II
Pentobarbital Sodium C₁₁H₁₇N₂NaO₃ 5-ethyl, 5-(1-methylbutyl) ~2.0 Short Anesthetic, Euthanasia Controlled substance
Carbubarb C₁₁H₁₆N₃NaO₅ 5-butyl, 2-carbamate-ethyl ~0.8* Long Sedative EMA-scheduled

*Estimated based on structural analogs.

Key Differences and Research Findings

Lipid Solubility and Pharmacokinetics: Butethal’s LogP (~1.6) suggests moderate lipid solubility, correlating with an intermediate duration of action (6–12 hours). This contrasts with highly lipophilic barbiturates like secobarbital (LogP ~2.1), which exhibit rapid onset and short duration due to faster tissue redistribution . Sodium salts (e.g., this compound) exhibit higher water solubility, enhancing bioavailability but reducing blood-brain barrier penetration compared to non-ionized forms .

Substituent Effects :

  • Butethal’s 5-butyl and 5-ethyl groups provide balanced lipophilicity, whereas butalbital’s allyl group increases reactivity and shortens duration .
  • Carbubarb’s carbamate moiety extends half-life by resisting hepatic metabolism, a feature absent in butethal .

Toxicity and Safety :

  • This compound shares the barbiturate class’s narrow therapeutic index, with risks of respiratory depression and dependence. This mirrors amobarbital but contrasts with carbubarb’s lower acute toxicity due to slower metabolism .

Regulatory and Clinical Status :

  • This compound is less commonly prescribed today, while butalbital remains in use for migraine formulations (e.g., Fioricet®) .
  • Amobarbital and pentobarbital are restricted to specialized roles (e.g., epilepsy, euthanasia) due to safety concerns .

Q & A

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer : Follow institutional animal care protocols (IACUC) for barbiturate studies, including humane endpoints and analgesia plans. For human tissue research, obtain informed consent and anonymize data per HIPAA standards, as outlined in biomedical ethics frameworks .

Q. What validation criteria are critical for confirming this compound’s identity in degraded or adulterated samples?

  • Methodological Answer : Combine orthogonal techniques: X-ray crystallography for structural confirmation, GC-MS for volatile impurities, and nuclear magnetic resonance (NMR) for stereochemical analysis. Cross-reference with spectral databases like PubChem or SciFinder to rule out isomers .

Tables for Reference

Table 1 : Key Analytical Techniques for this compound Characterization

Technique Purpose Validation Criteria
HPLC-UVPurity assessment≥95% peak area, RSD <2%
LC-MS/MSMetabolite identificationm/z matching ±0.1 Da, isotopic ratio
NMR (1H/13C)Structural elucidationJ-coupling consistency, DEPT analysis

Table 2 : Common Data Contradictions & Resolution Strategies

Contradiction Type Resolution Method Example
In vitro vs. in vivo potencyPK-PD modelingAdjust for BBB permeability
Species-specific metabolismCross-species microsomal assaysHuman vs. rat CYP450 activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.